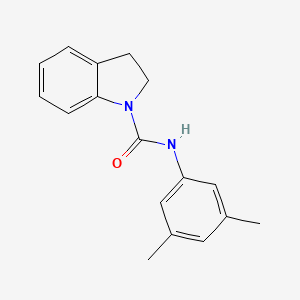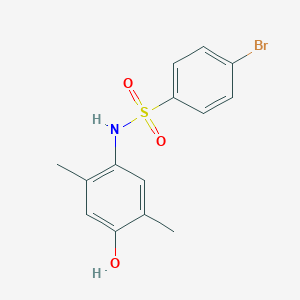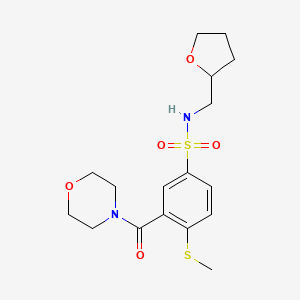
N-(3,5-dimethylphenyl)-1-indolinecarboxamide
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-1-indolinecarboxamide, also known as CLQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has shown promise in a variety of areas, including as a tool for studying cellular processes and as a potential treatment for certain diseases. In
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-1-indolinecarboxamide has been used extensively in scientific research as a tool for studying cellular processes. It has been shown to inhibit autophagy, a process by which cells break down and recycle damaged or unwanted components. This inhibition has been shown to have potential therapeutic applications in a variety of diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)-1-indolinecarboxamide involves its ability to inhibit the activity of the protein kinase ULK1, which is a key regulator of autophagy. By inhibiting ULK1, N-(3,5-dimethylphenyl)-1-indolinecarboxamide prevents the initiation of autophagy and promotes the accumulation of damaged cellular components. This accumulation can lead to cell death in certain circumstances, making N-(3,5-dimethylphenyl)-1-indolinecarboxamide a potential tool for inducing cell death in cancer cells.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-1-indolinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in inhibiting autophagy, it has been shown to have anti-inflammatory and antioxidant properties. These properties may contribute to its potential therapeutic applications in a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3,5-dimethylphenyl)-1-indolinecarboxamide for laboratory experiments is its relatively simple synthesis method. This makes it easy to produce in large quantities for use in experiments. Additionally, its ability to inhibit autophagy makes it a useful tool for studying cellular processes. However, one limitation of N-(3,5-dimethylphenyl)-1-indolinecarboxamide is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(3,5-dimethylphenyl)-1-indolinecarboxamide. One area of interest is its potential therapeutic applications in cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and to determine the optimal dosages for use in experiments. Finally, there is potential for the development of new compounds based on N-(3,5-dimethylphenyl)-1-indolinecarboxamide that may have improved efficacy and fewer side effects.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-9-13(2)11-15(10-12)18-17(20)19-8-7-14-5-3-4-6-16(14)19/h3-6,9-11H,7-8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKZLQZNLUTHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-pyridinyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4646468.png)
![4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide](/img/structure/B4646471.png)



![methyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4646495.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-1-propanamine hydrochloride](/img/structure/B4646501.png)

![N-(4-fluorophenyl)-2-[(6-methylpyrimidin-4-yl)thio]propanamide](/img/structure/B4646505.png)
![2-[(2-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4646518.png)
![N-[3-(methylthio)phenyl]-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4646532.png)

![ethyl 2-[(2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4646540.png)
amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4646543.png)